N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
CAS No.: 951542-68-0
Cat. No.: VC2797230
Molecular Formula: C19H21ClN4
Molecular Weight: 340.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951542-68-0 |
|---|---|
| Molecular Formula | C19H21ClN4 |
| Molecular Weight | 340.8 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine |
| Standard InChI | InChI=1S/C19H21ClN4/c20-15-6-2-1-5-14(15)13-22-18-19(9-11-21-12-10-19)24-17-8-4-3-7-16(17)23-18/h1-8,21,24H,9-13H2,(H,22,23) |
| Standard InChI Key | NSVOREQCWCWHCQ-UHFFFAOYSA-N |
| SMILES | C1CNCCC12C(=NCC3=CC=CC=C3Cl)NC4=CC=CC=C4N2 |
| Canonical SMILES | C1CNCCC12C(=NCC3=CC=CC=C3Cl)NC4=CC=CC=C4N2 |
Introduction
Structural Characteristics and Chemical Identity
N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine belongs to the class of spiro compounds, characterized by two ring systems connected through a single atom. This compound features a piperidine ring connected to a quinoxaline system via a spiro carbon center, with a 2-chlorobenzyl group attached to an amino function at the 3' position of the quinoxaline moiety. The key identifiers for this compound include:
| Parameter | Value |
|---|---|
| CAS Number | 951542-68-0 |
| Molecular Formula | C₁₉H₂₁ClN₄ |
| Molecular Weight | 340.85 g/mol |
| MDL Number | MFCD14281800 |
According to available chemical databases, this compound possesses a well-defined structure with a chlorine atom specifically at the ortho position of the benzyl group, which distinguishes it from its structural isomers .
Physicochemical Properties
Comparative Analysis with Structural Analogs
The position of the chlorine atom in N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine significantly differentiates it from related compounds. The following table presents a comparative analysis with its structural analogs:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | 951542-68-0 | C₁₉H₂₁ClN₄ | Chlorine at ortho position of benzyl group |
| N-(3-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (Liproxstatin-1) | 950455-15-9 | C₁₉H₂₁ClN₄ | Chlorine at meta position of benzyl group |
| N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | 1170570-49-6 | C₁₉H₂₁FN₄ | Fluorine at para position of benzyl group |
| 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride | 199105-15-2 | C₁₂H₁₄N₃O·HCl | Different heterocyclic core (quinazoline vs. quinoxaline) |
This comparison highlights how minor modifications in substitution patterns can create distinct chemical entities with potentially different biological activities .
Synthesis Methodologies
Purification Methods
Purification of N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine typically involves:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvent combinations
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Potential use of preparative HPLC for analytical grade purity
These methods ensure the compound meets research and pharmaceutical standards for purity and quality .
Biological Significance and Applications
Pharmacological Profile
Due to its structural similarity to Liproxstatin-1 (the 3-chloro isomer), N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine may exhibit comparable biological activities. Liproxstatin-1 is known to be a potent inhibitor of ferroptosis, a non-apoptotic form of regulated cell death characterized by iron-dependent lipid peroxidation .
The change in position of the chlorine atom from meta (in Liproxstatin-1) to ortho (in our compound of interest) may impart different pharmacokinetic properties, binding affinities, and biological activities, making it a valuable subject for structure-activity relationship studies.
Research Applications
N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine has potential applications in:
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Medicinal Chemistry: Investigation as a potential therapeutic agent for diseases linked to oxidative stress and dysregulated cell death pathways
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Chemical Biology: Serving as a probe to study cellular mechanisms, particularly those related to ferroptosis
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Drug Discovery: Acting as a lead compound for optimization to develop novel therapeutics
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Comparative Studies: Understanding how positional isomerism affects biological activity in spiro compounds
These applications highlight the compound's significance in both basic and applied research contexts .
| Supplier | Package Size | Approximate Price (USD) |
|---|---|---|
| AK Scientific | 5 mg | $201 |
| AK Scientific | 50 mg | $758 |
| Ambeed | 10 mg | $216 |
| Ambeed | 25 mg | $282 |
| Ambeed | 50 mg | $367 |
| Ambeed | 100 mg | $478 |
| Ambeed | 250 mg | $716 |
| Ambeed | 1 g | $1,787 |
This pricing information reflects the specialized nature of these compounds and their limited scale of production for research purposes .
Current Research Trends and Future Directions
Emerging Research Areas
Current research interests surrounding N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine and related compounds include:
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Structure-activity relationship studies examining how the position of the chlorine substituent affects biological activity
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Investigation of potential therapeutic applications in neurodegenerative disorders, where ferroptosis inhibition may provide neuroprotection
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Development of more efficient synthetic routes to improve accessibility for research
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Exploration of binding mechanisms to molecular targets
These research directions reflect the compound's potential significance in various biomedical applications .
Patent Landscape
Patent information suggests ongoing interest in the development and application of spiro compounds similar to N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine. The presence of related structures in patent literature indicates recognition of their potential value in pharmaceutical development and other applications .
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